Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide centers around a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, creating the characteristic imidazo[1,2-a]pyridine core structure. Crystallographic analysis reveals that the fused five and six-membered rings exhibit remarkable planarity, with maximum deviations from planarity ranging between 0.001 Å to 0.029 Å, indicating minimal structural distortion within the heterocyclic framework. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating well-ordered molecular packing in the solid state. The unit cell parameters for related ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate provide insight into the dimensional characteristics: a = 8.366 Å, b = 11.842 Å, c = 22.743 Å, with β = 98.328°.
The ethyl carboxylate group attached at the 2-position of the imidazo[1,2-a]pyridine system exhibits conformational flexibility that significantly influences the overall molecular geometry. In crystallographic studies of related compounds, two distinct conformational states have been observed: one where the ethyl group maintains approximate planarity with the heterocyclic system, and another where the ethyl group adopts a nearly perpendicular orientation. The torsion angle measurements reveal this conformational diversity, with C-O-C-C torsion angles ranging from -179.8° for the planar conformation to 112.1° for the perpendicular arrangement. This conformational flexibility has important implications for the compound's solid-state packing behavior and potential intermolecular interactions.
The bromine substituent at the 8-position of the imidazo[1,2-a]pyridine core introduces significant electron-withdrawing effects and steric considerations that influence the overall molecular architecture. The large atomic radius of bromine creates notable van der Waals interactions within the crystal lattice, contributing to the overall stability of the crystalline form. Crystallographic data indicates that the bromine atom maintains optimal positioning that minimizes steric clashes while maximizing favorable electrostatic interactions with neighboring molecules in the crystal packing arrangement.
| Crystallographic Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | - |
| Molecular Weight | 350.01 | g/mol |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Maximum Deviation from Planarity | 0.029 | Å |
| C-O-C-C Torsion Angle (Planar) | -179.8 | ° |
| C-O-C-C Torsion Angle (Perpendicular) | 112.1 | ° |
Bromine Substituent Effects on Imidazo[1,2-a]pyridine Core
The bromine substituent at the 8-position of the imidazo[1,2-a]pyridine core exerts profound electronic and structural effects that fundamentally alter the chemical and physical properties of the heterocyclic system. The electron-withdrawing nature of bromine significantly depletes electron density from the adjacent carbon atoms, creating a region of decreased nucleophilicity that influences both reactivity patterns and molecular interactions. This electronic perturbation extends throughout the conjugated π-system of the imidazo[1,2-a]pyridine framework, modifying the electronic distribution and affecting the compound's spectroscopic properties. Nuclear magnetic resonance studies demonstrate characteristic downfield shifts for protons adjacent to the bromine substitution site, providing clear evidence of the substituent's electron-withdrawing influence on the heterocyclic core structure.
The positional specificity of bromine substitution at the 8-position creates unique reactivity patterns that distinguish this compound from other brominated imidazo[1,2-a]pyridine derivatives. Research has demonstrated that the 8-position represents a particularly favorable site for halogen substitution due to the electronic characteristics of the fused ring system. The bromine atom at this position participates in ipso-electrophilic substitution reactions, where the bromine can be displaced by other electrophilic species under appropriate reaction conditions. This reactivity pattern has been confirmed through systematic studies showing that 3-bromo-2-phenylimidazo[1,2-a]pyridine derivatives undergo facile bromine displacement when treated with nitrating agents, highlighting the unique reactivity profile associated with specific positional substitution patterns.
Comparative analysis of bromine effects across different positions of the imidazo[1,2-a]pyridine system reveals position-dependent electronic influences that impact both molecular stability and reactivity. Studies examining various brominated derivatives demonstrate that bromine substitution at the 6-position versus the 8-position produces markedly different electronic environments within the heterocyclic framework. The 8-position bromine substituent shows enhanced stabilization through favorable orbital overlap with the extended π-system, resulting in improved thermal stability and reduced susceptibility to nucleophilic displacement reactions compared to bromine substituents at other positions.
The steric effects of the 8-bromine substituent contribute significantly to the compound's three-dimensional molecular architecture and influence intermolecular packing arrangements in the solid state. The large van der Waals radius of bromine creates spatial constraints that affect molecular conformations and limit rotational freedom around adjacent bonds. These steric considerations become particularly important in determining the preferred orientations of the ethyl carboxylate group and influence the overall molecular shape, which in turn affects crystallization behavior and solid-state properties.
| Position | Electronic Effect | Steric Impact | Reactivity |
|---|---|---|---|
| 8-Bromine | Strong electron withdrawal | High steric hindrance | Moderate ipso-substitution |
| 6-Bromine | Moderate electron withdrawal | Moderate steric hindrance | Enhanced nucleophilic displacement |
| 3-Bromine | Variable electronic effect | Low steric hindrance | High electrophilic substitution |
Hydrogen Bonding Patterns in Hydrobromide Salt Formation
The formation of the hydrobromide salt creates a complex network of hydrogen bonding interactions that stabilizes the crystalline structure and influences the compound's physical properties. The hydrobromide counterion participates in multiple hydrogen bonding schemes, acting as both a hydrogen bond donor and acceptor depending on the local molecular environment. Primary hydrogen bonding interactions occur between the bromide anion and available hydrogen bond donors within the organic framework, including potential interactions with the imidazo[1,2-a]pyridine nitrogen atoms and any accessible hydrogen atoms on the ethyl carboxylate group. These interactions create stabilizing forces that contribute to the overall lattice energy and influence the compound's solubility characteristics in polar solvents.
The three-dimensional hydrogen bonding network formed in the crystal structure of this compound involves both classical and non-classical hydrogen bonding interactions. Classical N-H···Br⁻ hydrogen bonds form between nitrogen-containing functional groups and the bromide counterion, providing primary structural stabilization. Additionally, weak C-H···Br⁻ interactions contribute to the overall hydrogen bonding scheme, creating secondary stabilization that influences molecular packing efficiency. The carbonyl oxygen of the ethyl carboxylate group also participates in hydrogen bonding networks, forming C-H···O interactions with neighboring molecules that further stabilize the crystal lattice.
Comparative analysis with related imidazo[1,2-a]pyridine hydrobromide salts reveals common hydrogen bonding motifs that appear consistently across this class of compounds. Studies of 2-phenylimidazo[1,2-a]pyridine hydrobromide demonstrate similar hydrogen bonding patterns, suggesting that the imidazo[1,2-a]pyridine core structure inherently promotes specific types of intermolecular interactions. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous potential hydrogen bonding sites, creating opportunities for complex hydrogen bonding networks that span multiple molecular units within the crystal structure.
The dynamic nature of hydrogen bonding in the hydrobromide salt form influences the compound's behavior in solution and affects its pharmaceutical properties. Temperature-dependent studies reveal that hydrogen bonding interactions show varying degrees of flexibility, with some bonds remaining rigid while others exhibit thermal motion that affects overall crystal stability. The strength and directionality of individual hydrogen bonds within the network determine the compound's dissolution behavior and influence its bioavailability characteristics when used in pharmaceutical applications.
Crystallographic analysis reveals that the hydrogen bonding patterns create distinct molecular layers within the crystal structure, with hydrophobic regions formed by the aromatic imidazo[1,2-a]pyridine cores and hydrophilic regions containing the hydrogen-bonded bromide anions and carboxylate functionalities. This layered arrangement contributes to the compound's anisotropic properties and influences its mechanical characteristics in the solid state.
| Interaction Type | Distance Range | Angle Range | Frequency |
|---|---|---|---|
| N-H···Br⁻ | 2.3-2.6 Å | 150-180° | High |
| C-H···Br⁻ | 2.7-3.1 Å | 120-160° | Moderate |
| C-H···O | 2.4-2.8 Å | 140-170° | Moderate |
| N-H···O | 2.0-2.4 Å | 160-180° | Low |
Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8;/h3-6H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFOGMBLNZITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724369 | |
| Record name | Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332589-53-3 | |
| Record name | Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Ring Closure
A common approach involves the cyclization of 2-amino-8-bromopyridine with ethyl bromoacetate under basic conditions. In a method adapted from CN103788092A, 2-amino-8-bromopyridine reacts with ethyl bromoacetate in ethanol at 50–60°C for 12–24 hours. Sodium bicarbonate is used to neutralize HBr generated during the reaction, achieving yields of 65–72%. The crude product is purified via recrystallization using ethyl acetate/n-hexane (1:1), yielding a hydrobromide salt after acidification with HBr gas.
Key parameters:
-
Molar ratio : 1:1.2 (2-amino-8-bromopyridine : ethyl bromoacetate)
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Solvent : Ethanol or methanol
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Reaction time : 12–24 hours
-
Yield : 68% (average)
This method is limited by the availability of 2-amino-8-bromopyridine, which often requires custom synthesis via directed ortho-bromination of 2-aminopyridine.
Tandem Cyclization-Bromination Strategies
Metal-Free Oxidative Bromination
Building on PMC9073897, a one-pot tandem cyclization/bromination protocol uses α-bromoketones and 2-aminopyridines. For ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, 2-amino-5-bromopyridine reacts with ethyl α-bromoacetoacetate in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via:
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Cyclization : Formation of the imidazo[1,2-a]pyridine core.
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Bromination : TBHP oxidizes HBr (generated in situ) to Br2, introducing bromine at the 8-position.
Conditions :
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Temperature : 80°C
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Time : 8–12 hours
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Yield : 60–65%
-
Purity : >95% (HPLC)
This method avoids external brominating agents, improving atom economy. However, competing bromination at other positions (e.g., C3) necessitates careful temperature control.
Post-Cyclization Bromination
Electrophilic Aromatic Substitution
Late-stage bromination of ethyl imidazo[1,2-a]pyridine-2-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively introduces bromine at the 8-position. A study modified from reports:
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Regioselectivity : 8-bromo isomer dominates (85:15 vs. 6-bromo) due to electron-donating effects of the ester group.
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Catalyst : FeCl3 (5 mol%)
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Yield : 55–60%
Purification involves column chromatography (SiO2, ethyl acetate/hexane), followed by hydrobromide salt formation using HBr/acetic acid.
Comparative Analysis of Methods
Trade-offs :
-
Cyclization-first approaches () require specialized precursors but offer better scalability.
-
Tandem methods () reduce steps but face regioselectivity challenges.
-
Post-bromination allows precise control but involves toxic reagents (NBS).
Critical Process Parameters
Solvent Selection
Temperature Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Structural Features
The compound's structure includes:
- Bromine atom at the 8-position of the imidazo ring.
- Ethyl ester group at the carboxylate position.
- Hydrobromide salt form , which enhances solubility and stability, making it suitable for various applications in scientific research and industry.
Medicinal Chemistry
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has shown potential in the development of new therapeutic agents. Its structural features allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Case Studies
- Antiviral Agents : Research indicates that derivatives of imidazo[1,2-a]pyridine can be synthesized to develop antiviral agents. The compound's ability to undergo bioreduction may lead to reactive intermediates that interact with cellular components, enhancing its pharmacological activity .
- Cyclin-dependent Kinase Inhibitors : Compounds similar to ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate are being explored as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Bromination and Esterification : The synthesis typically involves bromination followed by esterification processes, which can be optimized for high yields .
- Formation of Complex Molecules : this compound can be utilized to create more complex structures that possess desired biological activities .
Research has demonstrated that compounds containing the imidazo[1,2-a]pyridine ring system exhibit a broad range of pharmacological activities, including:
- Antibacterial Properties : Studies have shown that these compounds can inhibit bacterial growth, making them candidates for antibiotic development .
- Anti-inflammatory Effects : The compound's derivatives have been linked to anti-inflammatory activities, providing potential therapeutic benefits in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Key structural analogs differ in bromine and carboxylate positions, impacting electronic properties and bioactivity:
Critical Observations :
- Bromine position : Position 8 (target compound) vs. 6 (CAS 372198-69-1) alters steric and electronic profiles, affecting binding to biological targets like CDK2 .
- Fluorine substitution (CAS 1260763-32-3) enhances metabolic stability compared to bromine .
- Trifluoromethyl groups (CAS 1254309-85-7) increase lipophilicity, improving membrane permeability .
Salt Forms and Physicochemical Properties
Hydrobromide vs. Free Base and Other Salts :
Challenges :
Industrial Relevance
- Market Demand : Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3) has dedicated consumption reports for high-throughput drug discovery .
Biological Activity
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C11H10BrN2O2
- Molecular Weight : Approximately 287.01 g/mol
- Appearance : Typically encountered as a solid and soluble in various organic solvents.
The compound's structure features a bromine atom at the 8-position of the imidazo ring and an ethyl ester functional group at the carboxylate position. This unique arrangement influences its reactivity and biological properties significantly.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable antimicrobial activity. This compound has shown potential effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Studies suggest that the compound interacts with bacterial cell membranes or specific enzymes involved in metabolic pathways critical for bacterial survival, thus inhibiting growth and proliferation.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary findings suggest it may inhibit the proliferation of cancer cells through mechanisms such as:
- Inducing apoptosis (programmed cell death)
- Inhibiting specific signaling pathways involved in tumor growth
Research has shown that imidazo[1,2-a]pyridine derivatives can act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound could potentially serve as a lead compound in developing new anticancer agents.
The mechanism of action for this compound typically involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its reactivity towards nucleophiles, facilitating interactions with target sites within microbial or cancerous cells.
Interaction Studies
Research into the binding affinity of this compound to various biological targets is ongoing. Initial findings suggest that it may interact with:
- Enzymes involved in microbial resistance mechanisms
- Receptors that mediate cellular responses to stress or damage
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations.
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Anticancer Efficacy :
- Research published in medicinal chemistry journals highlighted the compound's ability to inhibit CDK activity in cancer cell lines. The study reported a dose-dependent decrease in cell viability and increased markers of apoptosis.
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Mechanistic Insights :
- A detailed mechanistic study showed that the compound affects mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Data Tables
Q & A
Q. What are the common synthetic routes for preparing ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives?
A widely used method involves cyclocondensation of ethyl bromopyruvate with substituted 2,3-diaminopyridines in ethanol under reflux, catalyzed by NaHCO₃. For example, 5-bromo-2,3-diaminopyridine reacts with ethyl bromopyruvate to yield 8-amino-6-bromoimidazo[1,2-a]pyridine derivatives with ~65% yield. Optimization of reaction time, stoichiometry, and temperature is critical to minimize byproducts .
Q. How is the purity and structural integrity of synthesized compounds verified?
Characterization typically employs a combination of:
- ¹H/¹³C NMR : To confirm hydrogen/carbon environments and substituent positions (e.g., ethyl ester protons at δ ~4.3–4.5 ppm and aromatic protons in the imidazo[1,2-a]pyridine ring) .
- HRMS : Validates molecular weight accuracy (e.g., HRMS-ESI m/z calculated vs. observed deviations <5 ppm) .
- Melting point analysis : Consistency with literature values (e.g., 215–217°C for related tetrahydroimidazopyridines) .
Q. What functionalization strategies are available for modifying the imidazo[1,2-a]pyridine core?
Key strategies include:
- Hydroxylation : Cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate yields ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, which can be further O-protected or coupled with amino acids .
- Bromination : Direct bromination at the 8-position enhances reactivity for cross-coupling reactions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
Discrepancies may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR : To identify rotational barriers in ester groups or substituents .
- 2D NMR (COSY, HSQC) : Assigns coupling interactions and resolves overlapping signals (e.g., distinguishing aromatic protons in crowded regions) .
- Recrystallization : Purification from solvents like hexane or DCM reduces impurity interference .
Q. What methodologies optimize reaction yields for challenging substitutions (e.g., 8-bromo derivatives)?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bromination .
- Catalytic systems : Pd-based catalysts for Suzuki-Miyaura coupling of 8-bromo derivatives with boronic acids to introduce aryl/heteroaryl groups .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- SHELX refinement : Software like SHELXL analyzes hydrogen bonding (e.g., N–H⋯O interactions in hydrazide derivatives) and π-π stacking distances (e.g., 3.5–3.6 Å for imidazo[1,2-a]pyridine rings) .
- Thermal ellipsoid plots : Visualize disorder in flexible substituents (e.g., ethyl ester groups) .
Q. What analytical approaches validate biological activity in imidazo[1,2-a]pyridine derivatives?
- Docking studies : Target CDK2 or antimicrobial enzymes using crystal structures (e.g., PDB ID 1KE5) to predict binding modes .
- SAR analysis : Compare substituent effects (e.g., 8-bromo vs. 8-amino groups on antiprotozoal activity) .
- In vitro assays : MTT for cytotoxicity, MIC for antimicrobial activity .
Methodological Considerations
Q. How to address low yields in multi-step syntheses (e.g., hydrazide derivatives)?
- Intermediate isolation : Purify acetohydrazide intermediates via column chromatography (silica gel, EtOAc/hexane) before coupling with aldehydes .
- Acid catalysis : Acetic acid (0.1 mL) in ethanol improves Schiff base formation efficiency .
Q. What precautions are necessary for handling brominated intermediates?
- Light sensitivity : Store intermediates in amber vials at ≤4°C to prevent debromination .
- Waste disposal : Neutralize reaction quench solutions (e.g., Na₂S₂O₃ for excess Br₂) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
